molecular formula C19H20BrNO5S B11089668 Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11089668
M. Wt: 454.3 g/mol
InChI Key: LHVFRCVZUXGSNM-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a bromophenoxy moiety, and a thiophene ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using 2-bromophenol and a suitable leaving group.

    Acetylation: The acetyl group can be added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The ethyl ester is formed through esterification using ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenoxy moiety may play a role in binding to biological targets, while the thiophene ring can participate in electron transfer reactions. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and the presence of the thiophene ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C19H20BrNO5S

Molecular Weight

454.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[2-(2-bromophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H20BrNO5S/c1-5-25-19(24)15-10(2)16(11(3)22)27-18(15)21-17(23)12(4)26-14-9-7-6-8-13(14)20/h6-9,12H,5H2,1-4H3,(H,21,23)

InChI Key

LHVFRCVZUXGSNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=CC=C2Br

Origin of Product

United States

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